

physical properties of N-Boc protected piperazines

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Compound of Interest

Compound Name: *(R)-1-Boc-piperazine-2-carboxylic acid*

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An In-depth Technical Guide to the Physical Properties of N-Boc Protected Piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the free secondary amine. This strategic protection is instrumental in the multi-step synthesis of complex pharmaceutical compounds, preventing undesired side reactions and enabling precise molecular construction. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the core physical properties of N-Boc-piperazine, detailed experimental methodologies for their determination, and visual workflows to illustrate key processes.

Physicochemical Properties

N-Boc-piperazine is typically a white to off-white or light yellow crystalline solid or waxy solid at room temperature.^{[1][2]} Its stability under standard conditions and solubility in common organic solvents make it a versatile reagent in a wide array of chemical transformations.

Summary of Physical Properties

The key physical properties of N-Boc-piperazine are summarized in the table below. It is important to note that while some data are from experimental sources, others, such as pKa, are often predicted values from computational models.

Property	Value	Notes
CAS Number	57260-71-6	N/A
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	N/A
Molecular Weight	186.25 g/mol	N/A
Appearance	White to off-white crystalline powder/waxy solid	[1] [2]
Melting Point	43-47 °C	Literature values. [1]
Boiling Point	98-100 °C	At reduced pressure.
258 °C	At 760 mmHg.	
Density	~1.030 g/cm ³	Predicted value. [1]
pKa	8.45 ± 0.10	Predicted value. [1]

Solubility Profile

N-Boc-piperazine exhibits good solubility in a range of common organic solvents, which is a critical attribute for its use in organic synthesis. Its solubility in aqueous media is limited.

Solvent	Qualitative Solubility
Dichloromethane	Soluble
Methanol	Soluble
Ethanol	Soluble
Ethyl Acetate	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble[1]
Water	Partially miscible / Insoluble

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-Boc-piperazine.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹ H NMR (400 MHz, CDCl ₃)	Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
a	~3.44	t, J = 5.0 Hz	4H	-CH ₂ - (Boc- N-CH ₂)	
b	~2.84	t, J = 5.0 Hz	4H	-CH ₂ - (-NH- CH ₂)	
c	~1.46	s	9H	-C(CH ₃) ₃	
d	~1.7 (variable)	br s	1H	-NH	

¹³ C NMR (101 MHz, CDCl ₃)	Chemical Shift (δ) ppm	Assignment
154.7	C=O (carbamate)	
79.5	C(CH ₃) ₃	
46.0 (approx.)	-CH ₂ - (NH-CH ₂)	
44.0 (approx.)	-CH ₂ - (Boc-N-CH ₂)	
28.4	-C(CH ₃) ₃	

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300	N-H Stretch	Secondary Amine
2975, 2850	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
~1690	C=O Stretch	Carbamate (Boc group)
~1420	C-N Stretch	Amine
~1170	C-O Stretch	Carbamate (Boc group)

Experimental Protocols

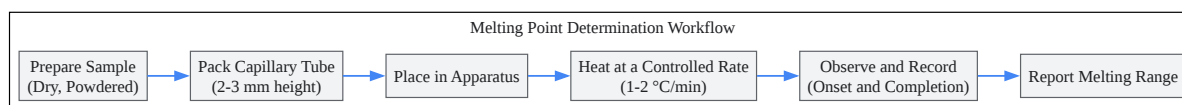
The following sections detail the standard experimental procedures for determining the key physical properties of N-Boc-piperazine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which N-Boc-piperazine transitions from a solid to a liquid.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered N-Boc-piperazine is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- **Heating:** The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.



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Melting Point Determination Workflow.

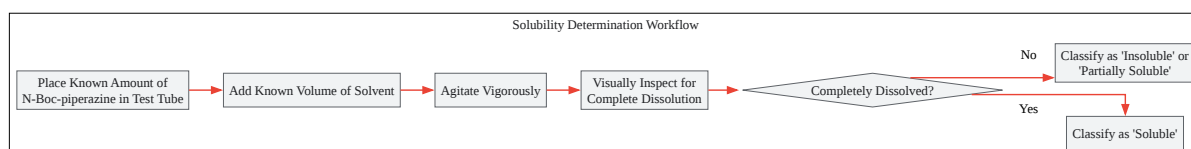
Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of N-Boc-piperazine in various solvents.

Methodology (Qualitative):

- **Sample Preparation:** A small, measured amount of N-Boc-piperazine (e.g., 10 mg) is placed into a test tube.
- **Solvent Addition:** A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

- **Mixing:** The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1 minute).
- **Observation:** The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered "soluble." If not, it is "insoluble" or "partially soluble."



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Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated secondary amine of N-Boc-piperazine.

Methodology:

- **Sample Preparation:** A solution of N-Boc-piperazine of known concentration is prepared in a suitable solvent (typically water or a water/co-solvent mixture).
- **Titration Setup:** A calibrated pH electrode is immersed in the stirred solution.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
- **Data Recording:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

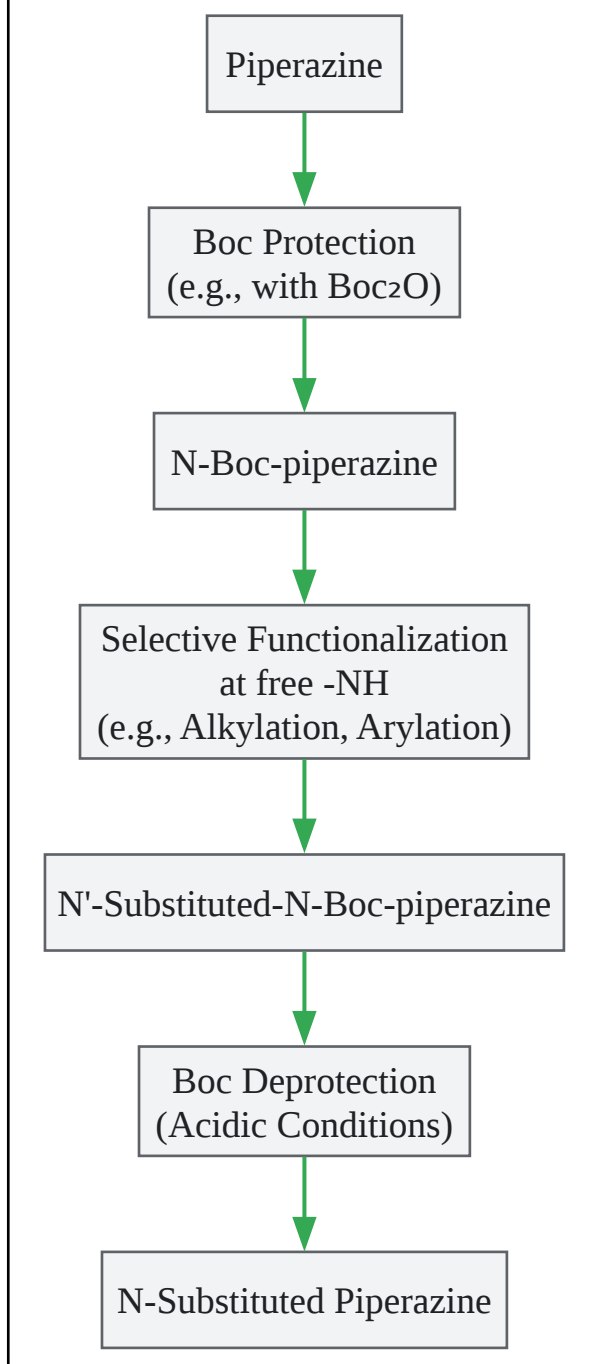
Synthetic and Chemical Logic

The utility of N-Boc-piperazine in organic synthesis is predicated on the differential reactivity of its two nitrogen atoms, a concept best visualized as a logical workflow.

The Role of the Boc Group: Protection, Functionalization, and Deprotection

The Boc group serves as a temporary protecting group for one of the piperazine nitrogens, rendering it nucleophilically inert. This allows for selective chemical modification of the unprotected secondary amine. Subsequent removal of the Boc group under acidic conditions regenerates the free amine, allowing for further functionalization if desired.

Synthetic Utility of N-Boc-piperazine



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Synthetic Logic of N-Boc-piperazine.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of N-Boc-piperazine, a compound of significant importance to the pharmaceutical and chemical industries. The tabulated data, coupled with detailed experimental protocols and illustrative workflows, offer a practical resource for researchers and professionals engaged in the synthesis and application of piperazine-containing molecules. A comprehensive understanding of these fundamental properties is paramount for ensuring the efficiency, reproducibility, and safety of synthetic processes involving this versatile building block.

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